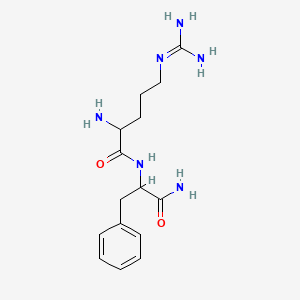

Arg-phe-NH2, hcl

Description

Significance of Arginine-Phenylalanine Amide Hydrochloride as a Model System

Arginine-Phenylalanine Amide Hydrochloride (Arg-Phe-NH2·HCl) holds particular significance as a model system in biochemical and pharmacological research. Its structure incorporates the cationic, hydrophilic side chain of arginine and the aromatic, hydrophobic side chain of phenylalanine. This combination of distinct physicochemical properties in a small, defined molecule makes it an excellent model for studying fundamental molecular interactions, such as cation-π interactions, hydrogen bonding, and hydrophobic effects, which are critical for protein structure and ligand-receptor binding.

Furthermore, the Arg-Phe-NH2 motif is the C-terminal sequence of a large family of biologically active neuropeptides known as RFamides or FMRFamide-related peptides (FaRPs). nih.govnih.gov These peptides are widespread in the nervous systems of both invertebrates and vertebrates and are involved in a multitude of physiological processes, including cardiovascular regulation, pain modulation, and reproductive functions. nih.govnih.govnih.gov Research on Arg-Phe-NH2·HCl provides critical insights into the structural requirements for the biological activity of these larger, more complex neuropeptides, establishing it as a key reference compound in structure-activity relationship studies. nih.gov

Historical Context and Evolution of Dipeptide Research Methodologies

The history of dipeptide research is intrinsically linked to the birth of peptide chemistry itself. A pivotal moment occurred in 1901 when Emil Fischer reported the synthesis of the first dipeptide, glycylglycine, marking the beginning of the field. nih.govias.ac.in Early peptide synthesis was a significant challenge, but the introduction of the benzyloxycarbonyl protecting group in 1932 by Max Bergmann and Leonidas Zervas was a major breakthrough that enabled more controlled and systematic synthesis. ias.ac.inresearchpublish.com

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, allowing for the rapid and efficient assembly of peptides, including dipeptides and their derivatives. nih.gov This innovation dramatically accelerated research into peptide structure and function. Concurrently, analytical methodologies have evolved significantly. Early characterization relied on classical chemical methods, but the advent of advanced spectroscopic and chromatographic techniques has provided unprecedented detail at the molecular level. Modern research on dipeptides like Arg-Phe-NH2·HCl routinely employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification, Mass Spectrometry (MS) for precise mass determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and conformational analysis in solution. nih.govresearchgate.net These advanced methods are crucial for characterizing synthetic peptides and understanding their complex behaviors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWLVDDIOZTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Arginine Phenylalanine Amide Hydrochloride

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized. peptide.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids to the growing peptide chain. peptide.comamerigoscientific.combachem.com The key advantage of SPPS lies in the ease of purification; excess reagents and by-products are simply washed away by filtration, which allows for the use of excess reagents to drive reactions to completion. peptide.combachem.commdpi.org This methodology can also be automated, making it highly efficient for the synthesis of complex peptides. peptide.com

Resin Selection and Functionalization for Arginine-Phenylalanine Amide Synthesis

The choice of resin is a critical first step in SPPS as it determines the C-terminal functionality of the final peptide. biotage.com For the synthesis of a peptide amide like Arg-Phe-NH2, resins that directly yield a C-terminal amide upon cleavage are preferred. biotage.compeptide.com Commonly used resins for this purpose include Rink amide, Sieber amide, and MBHA resins. biotage.compeptide.com

Rink amide and Sieber amide resins are particularly popular in Fmoc-based SPPS. biotage.compeptide.com The loading of the first amino acid onto these amino-functionalized resins is a straightforward amide bond formation, similar to the subsequent peptide coupling steps. biotage.comsigmaaldrich.com Sieber amide resin is noted for being less sterically hindered than Rink amide resin, which can allow for higher loading, especially with bulky amino acids. biotage.comiris-biotech.de Furthermore, Sieber resin is sensitive to mildly acidic conditions, which can be advantageous for certain synthetic strategies. biotage.comiris-biotech.de

Table 1: Common Resins for Peptide Amide Synthesis

| Resin | Linker Type | Typical Cleavage Condition | Key Features |

|---|---|---|---|

| Rink Amide | Acid-labile | Concentrated TFA | Commonly used for Fmoc SPPS, yields C-terminal amides. biotage.com |

| Sieber Amide | Highly acid-labile | 1% TFA in DCM | Suitable for bulky C-terminal amino acids. biotage.comiris-biotech.de |

| MBHA | Acid-labile | HF | Standard resin for Boc SPPS of peptide amides. peptide.comlsu.edu |

Amino Acid Protecting Group Strategies (e.g., Fmoc, Boc)

To ensure the orderly assembly of the peptide chain, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. peptide.com The two most widely used strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes. peptide.com

The Fmoc strategy is characterized by its use of a base-labile Nα-protecting group. The Fmoc group is removed with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wpmucdn.com The side-chain protecting groups, including the one on the arginine residue, are typically acid-labile and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). wpmucdn.com

In contrast, the Boc strategy employs an acid-labile Nα-protecting group, which is removed with a milder acid such as TFA in dichloromethane (B109758) (DCM). peptide.com The side-chain protecting groups in this case are cleaved with a much stronger acid, such as hydrofluoric acid (HF). peptide.comlsu.edu

For the synthesis of Arg-Phe-NH2, the choice between Fmoc and Boc strategies will dictate the selection of the resin and the side-chain protecting group for arginine. In the Fmoc strategy, a common protecting group for the guanidinium (B1211019) side chain of arginine is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). In the Boc strategy, a tosyl (Tos) group is often employed.

Coupling Reagent Optimization for Amide Bond Formation

The formation of the amide bond between the carboxyl group of the incoming amino acid and the amino group of the resin-bound amino acid is the central reaction in SPPS. amerigoscientific.com This reaction is facilitated by coupling reagents that activate the carboxylic acid. wpmucdn.com A variety of coupling reagents are available, and their selection can significantly impact the efficiency and purity of the synthesis.

Common classes of coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like OxymaPure® to minimize side reactions and enhance reaction rates. wpmucdn.com Phosphonium and aminium/uronium salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective, particularly for sterically hindered couplings. sigmaaldrich.com

The choice of coupling reagent and reaction conditions should be optimized to ensure complete and efficient amide bond formation at each step of the synthesis of Arg-Phe-NH2. For instance, the coupling of the arginine residue can sometimes be challenging, and using a more potent coupling reagent or extending the reaction time may be necessary to achieve a high yield.

Table 2: Representative Coupling Reagents for SPPS

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DIC | Often used with additives like Oxyma to improve efficiency. wpmucdn.com |

| Phosphonium Salts | PyBOP | Effective for difficult couplings. |

| Aminium/Uronium Salts | HBTU, HATU | Highly efficient and commonly used in automated synthesizers. sigmaaldrich.com |

Cleavage and Deprotection Protocols for Arginine-Phenylalanine Amide Hydrochloride

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. bachem.com For the synthesis of Arg-Phe-NH2 using an acid-labile resin like Rink amide and Fmoc chemistry, this is typically achieved by treating the resin-bound peptide with a strong acid cocktail. biotage.com

A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleavage agent, with scavengers added to capture the reactive carbocations generated during the deprotection process. unibo.it These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT), are crucial for preventing side reactions that can modify the peptide. peptide.comunibo.it

Following cleavage, the crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then collected by centrifugation or filtration. The resulting peptide is in its hydrochloride salt form, Arg-Phe-NH2·HCl. Subsequent purification, usually by reversed-phase high-performance liquid chromatography (RP-HPLC), is then performed to obtain the final product in high purity.

Automation in Solid-Phase Synthesis of Dipeptide Amides

A significant advantage of SPPS is its amenability to automation. peptide.com Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. bachem.com This not only increases the efficiency and throughput of peptide synthesis but also enhances reproducibility.

For the synthesis of a dipeptide amide like Arg-Phe-NH2, automation can streamline the process, allowing for the rapid production of the desired compound with minimal manual intervention. The synthesizer is programmed with the specific protocol, including the choice of reagents, reaction times, and washing steps, ensuring a consistent and reliable synthesis outcome.

Solution-Phase Peptide Synthesis (LPPS) Strategies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for the large-scale synthesis of short peptides. In LPPS, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step.

The synthesis of Arg-Phe-NH2 via LPPS would involve the coupling of protected arginine and phenylalanine derivatives in solution. The protecting group strategy is crucial to prevent unwanted side reactions. Similar to SPPS, both Boc and Fmoc protecting groups can be utilized for the Nα-amino group, and appropriate protecting groups are required for the arginine side chain.

The coupling of the two amino acid residues is achieved using the same types of coupling reagents as in SPPS. After the formation of the protected dipeptide, the protecting groups are removed in a stepwise manner to yield the final Arg-Phe-NH2, which is then converted to its hydrochloride salt. While LPPS can be more labor-intensive due to the need for purification at each step, it can be more cost-effective for large-scale production and offers greater flexibility in the choice of synthetic routes.

Stepwise Condensation Methods

Stepwise condensation is a foundational approach in peptide synthesis where amino acids are added sequentially to a growing peptide chain. This can be performed in solution (solution-phase peptide synthesis, SPPS) or on a solid support (solid-phase peptide synthesis, SPPS). For the synthesis of Arg-phe-NH2, this involves the coupling of a protected arginine derivative to a protected phenylalanine amide, followed by deprotection.

A critical aspect of this methodology is the selection of appropriate protecting groups for the α-amino group and the reactive side chain of arginine. Common α-amino protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The guanidinium group of arginine is typically protected with groups like tosyl (Tos), nitro (NO2), or pentamethylchromanesulfonyl (Pmc) to prevent side reactions.

The coupling of the protected amino acids is facilitated by activating the carboxyl group of the incoming amino acid. A variety of coupling reagents are available, each with its own mechanism and efficacy in minimizing racemization. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Table 1: Common Protecting Groups in Stepwise Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Application |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | α-Amino protection |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | α-Amino protection |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation, strong acid | α-Amino or side-chain protection |

| Tosyl | Tos | Strong acid (e.g., HF) | Arginine side-chain |

| Nitro | NO2 | Strong acid (e.g., HF), reduction | Arginine side-chain |

Fragment Condensation Techniques

For the synthesis of longer peptides, fragment condensation offers an alternative to the stepwise approach. This method involves the synthesis of smaller, protected peptide fragments which are then coupled together. In the context of Arg-phe-NH2, this would entail the coupling of a protected arginine derivative with phenylalanine amide. While this is a simple dipeptide, the principles of fragment condensation are still applicable.

A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment. To mitigate this, the C-terminal amino acid of the acylating fragment is often chosen to be glycine (B1666218) or proline. However, for a fragment like a protected arginine, careful selection of the activation method and coupling reagents is crucial. Reagents known to minimize racemization, such as azides or the use of urethane-protected amino acids, are often employed.

Protecting group strategy is also paramount in fragment condensation to ensure that only the desired peptide bond is formed. The protecting groups used for the fragments must be stable during their synthesis and subsequent coupling, and then be selectively removable for the final deprotection of the target peptide. For instance, a fragment could be synthesized using an Fmoc strategy, and then after deprotection of the N-terminal Fmoc group, it can be coupled to another fragment.

Enzymatic Synthesis of Arginine-Phenylalanine Amide Hydrochloride

Enzymatic methods for peptide synthesis offer several advantages over traditional chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents.

Peptiligase-Mediated Ligation

Peptiligase is an engineered enzyme derived from subtilisin that catalyzes the formation of peptide bonds. It exhibits broad substrate specificity and can efficiently ligate peptide fragments in aqueous environments with minimal hydrolysis of the product. The enzyme typically requires one of the peptide fragments to be a C-terminal ester.

For the synthesis of Arg-phe-NH2, a potential enzymatic route would involve the Peptiligase-catalyzed ligation of an arginine C-terminal ester with phenylalanine amide. Research on Peptiligase and related enzymes like subtiligase has shown a preference for certain amino acids at the ligation site. While subtiligase generally prefers small amino acids at the P1' position (the N-terminus of the second fragment), engineered variants have been developed with broader substrate scopes. Some variants of Peptiligase have shown a preference for positively charged amino acids like arginine at the P1 position (the C-terminus of the first fragment).

Table 2: Comparison of Chemical and Enzymatic Peptide Synthesis

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Stereoselectivity | Risk of racemization | High stereospecificity |

| Reaction Conditions | Often harsh (strong acids/bases) | Mild (aqueous, neutral pH) |

| Protecting Groups | Extensive use required | Minimal or no protection needed |

| Environmental Impact | Generates significant chemical waste | Generally more environmentally friendly |

| Substrate Scope | Broad | Can be limited by enzyme specificity |

Green Chemistry Considerations in Arginine-Phenylalanine Amide Hydrochloride Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, this translates to minimizing waste, using less hazardous solvents and reagents, and improving energy efficiency.

Catalytic Direct Amide/Peptide Bond Formation

A significant area of research in green peptide chemistry is the development of catalytic methods for direct amide bond formation, which avoids the use of stoichiometric activating reagents that generate large amounts of byproducts. Organoboron compounds, particularly boronic acids, have emerged as promising catalysts for the direct dehydrative condensation of carboxylic acids and amines.

For the synthesis of Arg-phe-NH2, a catalytic approach would involve the direct coupling of a protected arginine carboxylic acid with a protected phenylalanine amide in the presence of a catalyst like (2-(thiophen-2-ylmethyl)phenyl)boronic acid. These reactions often proceed under milder conditions than traditional coupling methods and with water as the only byproduct, significantly improving the atom economy of the process. Transition metal catalysts are also being explored for their potential in peptide bond formation.

Solvent Selection and Reaction Condition Optimization

A major contributor to the environmental footprint of peptide synthesis is the large volume of hazardous solvents used, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Green chemistry initiatives focus on replacing these with more benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are being investigated as greener substitutes. Studies have shown that some of these alternative solvents can be effective in both solid-phase and solution-phase peptide synthesis, although optimization of reaction conditions is often necessary.

Optimizing reaction conditions, such as temperature and the stoichiometry of reagents, can also contribute to a greener synthesis. For instance, using microwave irradiation can accelerate reaction times and improve yields, potentially reducing energy consumption and the need for large excesses of reagents.

Table 3: Greener Solvent Alternatives in Peptide Synthesis

| Conventional Solvent | Green Alternative(s) | Key Considerations |

| N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidinone (NBP), Cyrene | Resin swelling, solubility of reagents |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate | Compatibility with protecting groups and resins |

| N-Methyl-2-pyrrolidone (NMP) | N-Butylpyrrolidinone (NBP), γ-Valerolactone (GVL) | Toxicity profile, biodegradability |

Purification Strategies for Synthetic Arginine-Phenylalanine Amide Hydrochloride

The purification of synthetic peptides like Arginine-Phenylalanine Amide Hydrochloride is a critical step following solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The primary goal is to separate the target peptide from a complex mixture of impurities. The choice of purification strategy depends on the physicochemical properties of the peptide, such as its size, charge, and hydrophobicity, as well as the nature of the impurities.

Chromatographic Purification Techniques (e.g., RP-HPLC)

Chromatography is the cornerstone of peptide purification, enabling separation based on differential partitioning of components between a stationary phase and a mobile phase. americanpeptidesociety.org Among the various chromatographic methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and established approach for purifying synthetic peptides. bachem.comlcms.czamericanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. americanpeptidesociety.orgamericanpeptidesociety.org The stationary phase is non-polar, typically consisting of silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains, while the mobile phase is polar. americanpeptidesociety.orgbachem.com The crude peptide mixture is loaded onto the column in a highly aqueous environment, causing hydrophobic molecules, including the target peptide, to adsorb to the stationary phase. harvardapparatus.com

Separation is achieved by applying a gradient of increasing organic solvent, commonly acetonitrile (B52724), in the mobile phase. bachem.com As the concentration of the organic solvent increases, the polarity of the mobile phase decreases. This causes the bound peptides to desorb and elute from the column, with more hydrophobic peptides eluting later than more hydrophilic ones. americanpeptidesociety.org

For Arginine-Phenylalanine Amide, the presence of the hydrophobic Phenylalanine residue provides strong interaction with the C18 stationary phase, making RP-HPLC an ideal purification method. Impurities that are more or less hydrophobic than the target dipeptide can be effectively separated. Following purification, the collected fractions containing the pure peptide are typically lyophilized to obtain a dry powder. jove.com

A significant consideration in producing the hydrochloride salt of the peptide is the removal of TFA used during purification. TFA is a strong acid that can be difficult to remove and may be undesirable in the final product. mdpi.com A specialized approach involves performing the purification and counterion exchange in a single step. This can be achieved using reversed-phase solid-phase extraction (RP-SPE) where the mobile phases are prepared with hydrochloric acid (HCl) instead of TFA. For example, a stepwise gradient using increasing concentrations of acetonitrile in 0.02 M HCl can be employed to elute the peptide while simultaneously ensuring it is in its hydrochloride salt form. mdpi.com

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18-modified silica, typically with 5-10 µm particle size. americanpeptidesociety.orgbachem.com |

| Mobile Phase A | Aqueous solvent, commonly 0.1% Trifluoroacetic Acid (TFA) in water. bachem.com |

| Mobile Phase B | Organic solvent, commonly 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). bachem.com |

| Gradient | A linear gradient of increasing concentration of Mobile Phase B over time. The specific gradient is optimized based on the hydrophobicity of the peptide. |

| Flow Rate | Dependent on column diameter, typically 1 mL/min for analytical scale and higher for preparative scale. |

| Detection | UV absorbance, typically monitored at 210–220 nm, corresponding to the peptide bond. bachem.com |

Other Relevant Chromatographic Techniques

While RP-HPLC is the standard, other chromatographic techniques can be employed, often as complementary steps if a single RP-HPLC run does not yield the desired purity. hplc.eu

Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge at a given pH. americanpeptidesociety.orgmdpi.com For a peptide like Arg-Phe-NH2, which has a strongly basic arginine residue, cation-exchange chromatography would be suitable. In this method, the peptide binds to a negatively charged stationary phase and is eluted by increasing the ionic strength or pH of the mobile phase. americanpeptidesociety.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for separating highly polar or hydrophilic peptides that may not be well-retained by RP-HPLC. americanpeptidesociety.orgmdpi.com It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. mdpi.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org While less common for small dipeptides, it can be useful for removing high molecular weight impurities or aggregates. americanpeptidesociety.org

Other Advanced Separation Methods

Beyond conventional single-column chromatography, several advanced methods can enhance purification efficiency, yield, and throughput, particularly in large-scale production.

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is a continuous chromatographic technique that can significantly improve the yield and productivity of peptide purification compared to traditional batch chromatography. bachem.com By using multiple columns in a countercurrent setup, MCSGP allows for the recycling of overlapping regions of the chromatogram that contain both the product and impurities, leading to a more efficient separation. bachem.com

Isoelectric Focusing (IEF): IEF is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point (pI)—the pH at which a molecule has no net electrical charge. mdpi.com Peptides migrate through a pH gradient until they reach the point where their net charge is zero, at which point their migration stops. This method offers excellent resolving power for separating peptides with even minor charge differences. mdpi.com

| Method | Separation Principle | Primary Advantage | Application in Peptide Purification |

|---|---|---|---|

| MCSGP | Continuous countercurrent chromatography | Increased yield and productivity bachem.com | Large-scale purification of synthetic peptides |

| Membrane Filtration | Molecular size and weight mdpi.com | Scalable for desalting and buffer exchange | Removal of salts or high molecular weight impurities |

| Isoelectric Focusing (IEF) | Isoelectric point (pI) mdpi.com | Very high resolution for charge variants mdpi.com | Analytical separation or micropreparative purification of peptides with different pI values |

Advanced Spectroscopic and Chromatographic Characterization of Arginine Phenylalanine Amide Hydrochloride

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the identification and characterization of peptides, offering high sensitivity and specificity. It determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and through fragmentation, structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique widely employed for peptides, producing intact molecular ions, typically protonated ([M+H]+) or multiply charged, with minimal fragmentation nih.gov. This method is particularly well-suited for polar and thermally labile molecules like peptides and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures chemyx.com. For Arg-Phe-NH2, HCl, ESI-MS would ionize the molecule to form a cation, likely protonated at the guanidine (B92328) group of arginine or the alpha-amino group of phenylalanine, in association with the chloride counter-ion. The expected protonated molecular ion for Arg-Phe-NH2 (molecular weight approximately 337.40 g/mol ) would be observed around m/z 338.40. Optimization of source parameters, such as capillary voltage and gas flow, is crucial for maximizing signal intensity and sensitivity mdpi.comacs.org.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful ionization technique, often used in conjunction with Time-Of-Flight (TOF) analyzers (MALDI-TOF MS). It is effective for analyzing a wide range of molecules, including small peptides and amino acids, often as protonated or sodium adducts nih.govresearchgate.netspringernature.com. MALDI-MS can provide molecular weight information and, when coupled with tandem MS (MALDI-TOF/TOF MS/MS), can also be used for structural characterization and sequencing springernature.com. For this compound, MALDI-MS would likely detect the protonated molecule ([M+H]+) or potentially a sodium adduct ([M+Na]+) if sodium ions are present in the sample matrix. The technique is also valuable for analyzing low molecular weight compounds, with specific matrices designed to minimize background noise nih.gov.

LC-MS and UPLC-MS for Purity Assessment and Identity Confirmation

The hyphenation of Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) is a standard approach for peptide analysis, offering superior separation capabilities combined with sensitive and specific detection chemyx.comnih.gov. These techniques are vital for assessing the purity of this compound by separating it from any synthetic byproducts or degradation products. The identity is confirmed by matching the observed mass and fragmentation patterns (in MS/MS) to expected values. UPLC-MS/MS is particularly noted for its high resolution, throughput, and quantitative accuracy nih.gov. The analysis typically involves separating the peptide using reversed-phase chromatography, followed by ionization (e.g., ESI) and mass analysis chemyx.comacs.org.

Tandem Mass Spectrometry for Sequence Verification

Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence of peptides. In this process, a selected precursor ion (e.g., the protonated Arg-Phe-NH2 molecule) is fragmented, typically through collision-induced dissociation (CID), generating a series of fragment ions libretexts.orgwiley-vch.de. These fragments arise from the cleavage of peptide bonds (b- and y-ions) and can also involve side-chain cleavages. For Arg-Phe-NH2, expected fragment ions would correspond to the loss of phenylalanine and arginine residues, or fragments thereof. Amidated peptides can exhibit characteristic fragmentation patterns, such as the loss of ammonia (B1221849) from the C-terminal amide group or from the arginine side chain, which can be informative for sequence verification nih.gov.

Table 1: Expected Mass Spectrometric Data for Arginine-Phenylalanine Amide Hydrochloride

| Ion Type | Formula | Calculated m/z (Da) | Notes |

| Protonated | [Arg-Phe-NH2 + H]+ | 338.40 | Primary ion observed in ESI-MS and MALDI-MS. |

| Sodium Adduct | [Arg-Phe-NH2 + Na]+ | 360.38 | Possible adduct observed in MALDI-MS, especially with sodium salts. |

| Fragmentation | Specific b- and y-ions (e.g., b1, y1) | Varies | Result from MS/MS, providing sequence information. |

Note: Calculated masses are based on average isotopic abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR (¹H and ¹³C NMR)

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is highly sensitive to the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the arginine and phenylalanine side chains, the alpha-carbons, the amide protons, and the terminal amide NH2 protons chemicalbook.comhmdb.caru.nl. The aromatic protons of phenylalanine typically appear in the 7-8 ppm region, while the aliphatic protons of arginine and phenylalanine, as well as the alpha-protons, would resonate in the 1-5 ppm range. The presence of the guanidino group in arginine and the amide group can also contribute characteristic signals.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon backbone and side chains. The spectrum would show distinct signals for each unique carbon atom in the dipeptide. Key signals would include those from the carbonyl carbons of the peptide bond and the amide group, the alpha-carbons, the aromatic carbons of phenylalanine, and the carbons of the arginine side chain, including the guanidino carbons chemicalbook.comillinois.educhemicalbook.comacs.orgucl.ac.uk. Solid-state ¹³C NMR studies on phenylalanine and tyrosine residues in dipeptides have shown specific chemical shifts for aromatic carbons (e.g., Cγ and Cζ) and backbone carbons illinois.edu.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Arginine and Phenylalanine Residues in a Peptide Context

| Atom/Group (Residue) | ¹H NMR (Expected Range) | ¹³C NMR (Expected Range) | Notes |

| Phenylalanine Aromatic Protons (Phe) | 7.0-7.5 | 125-140 (Aromatic C) | Signals from the phenyl ring. |

| Phenylalanine α-CH (Phe) | 4.5-4.8 | 50-55 (α-C) | Alpha-carbon proton. |

| Phenylalanine β-CH₂ (Phe) | 3.0-3.2 | 35-40 (β-C) | Beta-carbon protons. |

| Arginine α-CH (Arg) | 4.2-4.5 | 50-55 (α-C) | Alpha-carbon proton. |

| Arginine β-CH₂ (Arg) | 1.5-2.0 | 25-30 (β-C) | Beta-carbon protons. |

| Arginine γ-CH₂ (Arg) | 1.6-1.9 | 28-35 (γ-C) | Gamma-carbon protons. |

| Arginine δ-CH₂ (Arg) | 3.0-3.2 | 40-45 (δ-C) | Delta-carbon protons. |

| Arginine Guanidino Carbons (Arg) | N/A | 155-160 (C=N) | Guanidino group carbons are highly deshielded. |

| Peptide Bond Carbonyl (Arg-Phe) | N/A | 170-175 | Carbonyl carbon of the peptide bond. |

| Terminal Amide Carbonyl (Phe-NH2) | N/A | 170-175 | Carbonyl carbon of the terminal amide group. |

| Terminal Amide NH₂ (Phe-NH2) | 7.0-8.0 (exchangeable) | N/A | Protons of the terminal amide group, often broad and exchangeable with solvent. |

Note: These are representative ranges. Actual chemical shifts can vary based on solvent, pH, temperature, and the specific peptide sequence and conformation.

Compound List

Arginine-Phenylalanine Amide Hydrochloride (this compound)

Arginine (Arg)

Phenylalanine (Phe)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Other Chromatographic Modes (e.g., Normal Phase, HILIC, Ion Exchange, Size Exclusion)

While reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for peptide separation, other chromatographic modes offer complementary information and can be essential for resolving specific impurities or characterizing the compound's behavior based on different physicochemical properties.

Normal Phase Chromatography (NPC): This mode separates compounds based on polarity, utilizing a polar stationary phase and a non-polar mobile phase. For this compound, NPC could be employed to separate it from less polar impurities or degradation products. The presence of the polar arginine residue and the amide group suggests that NPC might require careful mobile phase optimization, potentially involving polar modifiers in a non-polar solvent system, to achieve adequate retention and selectivity. However, NPC is less commonly applied to highly polar or ionic peptides compared to RP-HPLC or HILIC. (Note: Direct experimental data for this compound in NPC is not widely available in general literature, but the principle applies to polar analytes.)

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the analysis of polar and hydrophilic compounds, including peptides. It employs a polar stationary phase (e.g., silica (B1680970), amide, diol) and a mobile phase rich in organic solvent with a small percentage of aqueous buffer. HILIC separates analytes based on partitioning between the aqueous-rich mobile phase layer adsorbed onto the stationary phase and the bulk organic mobile phase. For this compound, HILIC can provide alternative selectivity to RP-HPLC, potentially resolving isomers or closely related polar impurities. The retention mechanism involves hydrophilic interactions and partitioning.

Ion Exchange Chromatography (IEC): Given the presence of the basic arginine side chain (with a guanidino group that is protonated at physiological and acidic pH) and the positively charged N-terminus, this compound is a cationic species. Ion exchange chromatography, specifically cation exchange chromatography (CEC), would be highly effective for its separation and purification. CEC utilizes a stationary phase with negatively charged functional groups (e.g., sulfopropyl, carboxymethyl) that bind to positively charged analytes. Elution is achieved by increasing the ionic strength or decreasing the pH of the mobile phase. IEC can be invaluable for separating this compound from peptides with different charge states or from anionic impurities.

Size Exclusion Chromatography (SEC): Also known as gel filtration or gel permeation chromatography, SEC separates molecules based on their hydrodynamic volume or size. It uses porous stationary phases, where larger molecules elute first (as they are excluded from the pores), followed by smaller molecules that penetrate the pores. SEC is typically used for assessing the molecular weight distribution, detecting aggregates, or separating peptides from very large or very small contaminants. For a dipeptide like this compound, SEC would primarily be used to confirm its monomeric state and absence of significant oligomers or polymers, eluting in the void volume or early elution range depending on the column pore size.

Capillary Electrophoresis (CE) for Charge Component Separation and Microheterogeneity Assessment

Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution and efficiency for charged analytes, making it ideal for the characterization of peptides like this compound. In CE, separation occurs in a narrow fused-silica capillary filled with an electrolyte buffer, under the influence of a high electric field. Analytes migrate based on their charge-to-size ratio, electroosmotic flow (EOF), and electrophoretic mobility.

For this compound, CE can be particularly useful for:

Charge Component Separation: The basic arginine residue ensures that the peptide will carry a net positive charge under typical CE buffer conditions (e.g., pH < 9). CE can effectively separate this compound from other charged species, including peptides with different isoelectric points, deamidated forms, or peptides with varying protonation states of their side chains. The migration time is highly sensitive to the net charge and size of the molecule.

Microheterogeneity Assessment: CE excels at detecting subtle variations in peptide structure that might not be resolved by other chromatographic methods. This includes identifying and quantifying potential impurities such as:

Deamidation products: If the C-terminal amide were to hydrolyze, it would form a carboxylic acid, altering the charge and potentially the migration.

Oxidation products: Modifications to the arginine side chain could affect charge or size.

Isomers or related peptides: Peptides with minor structural differences.

Salt or buffer adducts: Depending on the buffer system.

By optimizing buffer pH, ionic strength, and capillary coating, high-resolution separations can be achieved, allowing for the detection of even minor components that constitute microheterogeneity.

Quantitative Amino Acid Analysis (AAA) for Net Peptide Content Determination

Quantitative Amino Acid Analysis (AAA) is a fundamental technique for determining the precise amino acid composition of a peptide and is critical for establishing its net peptide content. This method typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization and separation/quantification using techniques like HPLC or gas chromatography (GC).

For this compound, AAA would involve:

Hydrolysis: The peptide is subjected to harsh conditions (e.g., strong acid, high temperature) to break the peptide bonds. Care must be taken to ensure complete hydrolysis without significant degradation of specific amino acids, particularly arginine, which can be sensitive to acid hydrolysis.

Derivatization: The liberated amino acids are then reacted with a derivatizing agent (e.g., phenylisothiocyanate (PITC), dansyl chloride, or pre-column derivatization reagents like OPA) to form stable, detectable derivatives.

Separation and Quantification: These derivatives are separated, typically by RP-HPLC, and detected using UV-Vis or fluorescence detectors. The peak area of each amino acid derivative is compared to that of a known standard of the same amino acid.

Net Peptide Content Determination: By quantifying the molar ratio of arginine to phenylalanine in the hydrolyzed sample, AAA confirms the expected 1:1 stoichiometry of the dipeptide. The total mass of the quantified amino acids, corrected for the loss of water during peptide bond formation and accounting for the molecular weight of the hydrochloride salt, allows for the determination of the net peptide content. This is often expressed as a percentage of the total sample mass. For example, if AAA reveals a molar ratio of Arginine:Phenylalanine of approximately 1:1, and the total quantified amino acid mass corresponds to the theoretical mass of Arg-Phe-NH2, the net peptide content can be calculated.

Example Data Table: Representative AAA Results (Hypothetical)

This table illustrates the expected outcome of an AAA analysis for a pure sample of Arginine-Phenylalanine Amide Hydrochloride.

| Amino Acid | Theoretical Molar Ratio | Determined Molar Ratio (mol/mol) | % Deviation from Theoretical |

| Arginine | 1.00 | 0.98 | -2.0% |

| Phenylalanine | 1.00 | 1.01 | +1.0% |

Note: Determined molar ratios are typically normalized to one of the amino acids or to the total peptide mass. Deviations are expected due to hydrolysis and derivatization efficiencies.

Conformational Analysis and Structural Elucidation of Arginine Phenylalanine Amide Hydrochloride

X-ray Crystallographic Studies of Dipeptide Amide Systems

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional structure of molecules in the solid state. While a specific crystal structure for Arg-Phe-NH2, HCl is not publicly documented, analysis of related dipeptide systems containing arginine and phenylalanine provides a strong basis for understanding its likely solid-state conformation and packing.

Crystallographic studies of small peptides reveal that their packing is dominated by extensive hydrogen-bonding networks and, where applicable, electrostatic interactions. In the case of this compound, the protonated N-terminus, the peptide backbone amide groups, the guanidinium (B1211019) group of arginine, and the C-terminal amide all serve as hydrogen bond donors. The peptide carbonyls and the chloride counterion act as acceptors. The crystal structure of L-arginine itself, for instance, showcases a complex network of hydrogen bonds involving its zwitterionic form. researchgate.netnih.govresearchgate.net Similarly, structures of phenylalanine-containing dipeptides demonstrate how molecules organize to satisfy these bonding requirements, often forming layered or channel-like structures. mdpi.com It is highly probable that this compound would crystallize in a non-centrosymmetric space group due to its inherent chirality, forming a densely packed lattice stabilized by salt bridges between the guanidinium/amino groups and the chloride ion.

Table 1: Representative Crystallographic Data for Related Amino Acids and Dipeptides This table presents data from similar compounds to illustrate typical crystallographic parameters, as a specific entry for this compound is not available.

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

|---|---|---|---|

| L-Arginine | Monoclinic | P21 | a=9.75, b=16.02, c=5.6, β=98.05 |

| L-Phenylalanyl-L-Alanine | Orthorhombic | P212121 | a=9.83, b=22.31, c=5.44 |

| L-Norvalyl-L-Phenylalanine Hydrate | Orthorhombic | P212121 | a=5.88, b=16.07, c=17.76 |

Solution-State Conformational Studies (e.g., NMR-derived Backbone and Side-Chain Torsion Angles)

In solution, peptides exist as an ensemble of interconverting conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing this dynamic behavior. By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants (e.g., ³J(HN,Hα)), and chemical shifts, it is possible to derive time-averaged constraints on interatomic distances and torsion angles. acs.org

For Arg-Phe-NH2, the key torsion angles that define its conformation are the backbone angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), and the side-chain angles (χ) for both the arginine and phenylalanine residues. While specific NMR data for Arg-Phe-NH2 is not available, studies on similar short peptides show that their conformational preferences are often a mix of extended (β-strand like) and random coil structures, with localized turn-like features being possible. nih.gov The chemical shifts of the α-protons and α-carbons are particularly sensitive indicators of the local secondary structure. nih.govillinois.edu The flexibility of the dipeptide in solution means it does not adopt a single rigid conformation but rather explores a defined region of conformational space. nih.gov

Table 2: Typical Backbone Torsion Angles for Amino Acids in Different Secondary Structures This table provides representative values to illustrate the concept of NMR-derived conformational parameters.

| Secondary Structure | Typical φ Angle (°) | Typical ψ Angle (°) |

|---|---|---|

| Right-handed α-helix | -57 | -47 |

| Parallel β-sheet | -119 | +113 |

| Antiparallel β-sheet | -139 | +135 |

| Type II' β-turn (residue i+1) | +60 | +120 |

Influence of Hydrochloride Counterion on Conformation and Crystal Packing

This ion pairing has a profound influence on crystal packing. The Cl⁻ anion will be positioned to maximize electrostatic interactions, forming strong salt bridges with the cationic groups. These salt bridges act as key nodes in the crystal lattice, connecting adjacent dipeptide molecules. Furthermore, the chloride ion is an effective hydrogen bond acceptor and will participate in the extensive hydrogen-bonding network, linking donors from the N-terminus and the arginine side chain. This intricate network of charge-assisted hydrogen bonds significantly contributes to the lattice energy and thermodynamic stability of the crystal.

Supramolecular Assembly and Hydrogelation Properties

The combination of an aromatic residue (phenylalanine) and a highly charged, hydrogen-bonding residue (arginine) makes Arg-Phe-NH2 a prime candidate for molecular self-assembly. nih.govacs.org This process, driven by a balance of non-covalent forces, can lead to the formation of ordered nanostructures and, at sufficient concentrations, the entrapment of water to form a supramolecular hydrogel.

The self-assembly of dipeptides like Arg-Phe-NH2 is typically a hierarchical process. Individual molecules (monomers) first associate into small oligomers. acs.org These oligomers then serve as nuclei for the growth of one-dimensional nanostructures, such as nanofibers or nanoribbons. The amphiphilic nature of the molecule is a key driver; the hydrophobic phenyl group seeks to minimize its contact with water, while the hydrophilic and charged arginine group remains exposed to the aqueous environment. This molecular segregation leads to the formation of β-sheet-like arrangements where the peptide backbones are linked by hydrogen bonds and the side chains project outwards. acs.org As these nanofibers grow and elongate, they can entangle, forming a three-dimensional network that immobilizes the solvent, resulting in a hydrogel. proquest.com

The stability and morphology of the self-assembled structures are dictated by a combination of specific non-covalent interactions:

Hydrogen Bonding: This is a primary organizing force. The peptide backbone provides regular N-H donors and C=O acceptors, facilitating the formation of β-sheet-like intermolecular structures. The arginine side chain is a particularly potent contributor, with its guanidinium group capable of forming multiple, strong, and directional hydrogen bonds. nih.gov

π-π Stacking: The aromatic rings of the phenylalanine residues provide a crucial interaction for stabilizing the assembly. rsc.org These interactions occur between the phenyl rings of adjacent molecules within the growing nanostructure. The geometry is often a parallel-displaced or T-shaped arrangement, which maximizes the favorable electrostatic interaction between the electron-rich π-face of one ring and the electron-poor σ-framework of another. nih.govcolostate.edu

Electrostatic Interactions: The net positive charge from the arginine and N-terminal groups leads to electrostatic repulsion between monomers. This repulsion must be overcome by the attractive forces of hydrogen bonding and π-π stacking for assembly to occur. The presence of the chloride counterion helps to screen this charge repulsion, thereby facilitating aggregation.

Hydrogels formed from dipeptides containing ionizable groups are often "smart" materials, meaning their properties can change in response to external stimuli. researchgate.netrsc.org For Arg-Phe-NH2-based assemblies, the most significant stimulus is pH. longdom.org

pH-Responsiveness: The arginine guanidinium group and the N-terminal amine are protonated at neutral and acidic pH. If the pH of the environment is raised to be very basic (pH > 12), the arginine side chain will be deprotonated, losing its positive charge. This charge neutralization dramatically alters the electrostatic balance within the system, reducing intermolecular repulsion and potentially triggering or enhancing self-assembly and gelation. Conversely, a change from a gel-forming basic pH to a neutral or acidic pH could induce disassembly (a gel-sol transition) by reintroducing repulsive positive charges. The ionic strength of the solution also plays a role by modulating the screening of these electrostatic interactions. researchgate.net

Computational Approaches and Molecular Modeling of Arginine Phenylalanine Amide Hydrochloride

Quantum Chemistry Methods (e.g., DFT, Semi-empirical Calculations)

Quantum chemistry methods are essential for accurately describing the electronic properties and energetic characteristics of molecules like Arg-Phe-NH2. nih.gov These ab initio and semi-empirical approaches allow for a detailed examination of the peptide bond, side-chain interactions, and spectroscopic properties without prior experimental data. researchgate.net

Electronic Structure Calculations and Energetic Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying peptide systems. nih.govrsc.org DFT calculations can elucidate the electronic structure of Arg-Phe-NH2, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of intramolecular interactions. rsc.org The interaction energy between the arginine and phenylalanine side chains, a classic example of a cation-π interaction, can be precisely quantified. researchgate.net

The energetic landscape, or potential energy surface, of the dipeptide is mapped by systematically varying its backbone dihedral angles (phi, ψ) and side-chain torsion angles (chi) and calculating the corresponding energy. nih.gov This process identifies low-energy, stable conformers and the energy barriers between them. acs.org For a dipeptide like Arg-Phe-NH2, the landscape reveals preferred backbone conformations (e.g., β-strand, polyproline II) and side-chain orientations driven by a complex interplay of steric hindrance, hydrogen bonding, and the strong electrostatic attraction between the positively charged guanidinium (B1211019) group of arginine and the aromatic ring of phenylalanine. researchgate.net

Semi-empirical methods, while less accurate than DFT, can explore these landscapes more rapidly, making them useful for initial conformational searches before refining with higher-level theory. nih.gov

Table 1: Representative Quantum Mechanical Calculations for Dipeptide Analysis This table is illustrative, showing typical data obtained from quantum chemistry studies on dipeptides.

| Calculation Type | Method | Basis Set | Information Obtained |

| Geometry Optimization | DFT (B3LYP) | 6-31G(d) | Lowest energy 3D structure, bond lengths, bond angles. |

| Energy Landscape Scan | DFT (LC-ωPBE) | aug-cc-pVTZ | Relative energies of different conformers, identification of stable states. nih.gov |

| Electronic Properties | DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO gap, molecular electrostatic potential, partial atomic charges. researchgate.net |

| Interaction Energy | CCSD(T) | CBS | High-accuracy energy of cation-π interaction between Arg and Phe side chains. nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate or interpret experimental results. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. duke.edu The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. nih.govrsc.org

By calculating the isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N) in a DFT-optimized structure of Arg-Phe-NH2, one can predict its NMR spectrum. researchgate.net Comparing these predicted shifts with experimental data helps in assigning signals and can confirm the dominant solution-state conformation. americanpeptidesociety.org The accuracy of these predictions is often high enough to distinguish between different stable conformers identified on the energetic landscape. nih.gov For instance, the chemical shifts of protons in the phenylalanine ring would be significantly influenced by the proximity and orientation of the arginine side chain, a feature that GIAO-DFT calculations can capture. duke.edu

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This is a hypothetical data table based on typical accuracies reported for DFT/GIAO calculations on peptides.

| Carbon Atom (Arg-Phe-NH2) | Predicted δ (ppm) via DFT/GIAO | Experimental δ (ppm) | Difference (ppm) |

| Phe Cα | 55.8 | 55.2 | 0.6 |

| Phe Cβ | 38.5 | 38.1 | 0.4 |

| Phe Cγ (Aromatic) | 137.1 | 136.5 | 0.6 |

| Arg Cα | 54.9 | 54.5 | 0.4 |

| Arg Cδ | 42.0 | 41.4 | 0.6 |

| Arg Cζ (Guanidinium) | 158.2 | 157.3 | 0.9 |

Molecular Dynamics (MD) Simulations

While quantum methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and flexibility of molecules over time. researchgate.netamericanpeptidesociety.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide moves, folds, and interacts with its environment. researchgate.net

Investigation of Conformational Dynamics and Flexibility

MD simulations of Arg-Phe-NH2 can map its conformational landscape by sampling a vast number of structures. researchgate.netgithub.com These simulations, often running for microseconds or longer, reveal the transitions between different low-energy states. nih.gov Analysis of the simulation trajectory allows for the characterization of the peptide's flexibility. For instance, the root-mean-square fluctuation (RMSF) of each atom can be calculated to identify rigid and flexible regions of the molecule. In Arg-Phe-NH2, the backbone may be relatively constrained, while the long, charged arginine side chain is expected to show significant flexibility. researchgate.net

The simulations can also quantify the stability of key intramolecular interactions, such as the cation-π bond between the side chains and hydrogen bonds involving the peptide backbone or the terminal amide. nih.gov The persistence of these interactions over the simulation time is a measure of their strength and importance in defining the dipeptide's structure.

Solvent Effects on Dipeptide Amide Conformation and Interactions

The surrounding solvent has a profound impact on peptide conformation. nih.govnih.gov MD simulations are particularly well-suited to studying these effects by including solvent molecules explicitly in the simulation box. chemrxiv.orgwikipedia.org

In an aqueous environment, water molecules form hydration shells around the charged and polar groups of Arg-Phe-NH2. researchgate.net The guanidinium group of arginine, for example, will be heavily solvated, which competes with and modulates the strength of its intramolecular cation-π interaction with the hydrophobic phenylalanine ring. bu.edu Simulations can compare the conformational preferences of the dipeptide in different solvents (e.g., water vs. a less polar solvent like methanol), showing how the environment can shift the equilibrium between different folded and extended states. aps.orgrsc.org

Implicit solvent models, which represent the solvent as a continuous medium, offer a computationally cheaper alternative to explicit solvent. wikipedia.orgnih.gov While less detailed, they are useful for extensive conformational sampling, though they may not capture specific water-peptide interactions, such as water bridges that can stabilize certain conformations. wikipedia.orgaip.org

Ligand-Receptor Docking Studies (Theoretical Modeling)

Arg-Phe-NH2 is the C-terminal motif of RF-amide peptides, which are ligands for a specific family of G protein-coupled receptors (GPCRs), such as the neuropeptide FF (NPFF) receptors. embopress.orgsemanticscholar.org Molecular docking is a computational technique used to predict the binding pose of a ligand (the peptide) within the active site of a receptor (the protein). nih.govresearchgate.netcambridge.org

Theoretical docking studies of Arg-Phe-NH2 or related RF-amide peptides into a model of an NPFF receptor can reveal the molecular basis for recognition and selectivity. researchgate.netnih.gov These simulations position the flexible peptide into the receptor's binding pocket, scoring the different poses based on factors like electrostatic complementarity and shape matching.

The results typically highlight key interactions responsible for binding affinity. For Arg-Phe-NH2, it is expected that the C-terminal arginine's guanidinium group forms strong salt bridges with acidic residues (e.g., Aspartic or Glutamic acid) in the receptor pocket, while the phenylalanine ring engages in hydrophobic or π-stacking interactions with aromatic residues of the receptor. nih.gov The terminal amide group often acts as a hydrogen bond donor or acceptor. nih.gov These theoretical models provide structural hypotheses that can guide further experimental work, such as site-directed mutagenesis, to validate the predicted interactions. embopress.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the structural properties of molecules and their biological activities. uestc.edu.cnuniroma1.it In the context of peptides like Arginine-Phenylalanine Amide Hydrochloride, QSAR is a valuable tool for predicting biological activities and clarifying the mechanisms of chemical-biological interactions. pepdd.comnih.gov The fundamental goal is to develop models that can accurately forecast the activity of untested compounds based on their calculated structural attributes, known as molecular descriptors. uniroma1.it This approach systematically explores the relationship between a peptide's structure and its function, which is determined by its amino acid composition and sequence. nih.gov Various computational techniques are employed in peptide QSAR, including dataset collection, structural characterization, variable selection, the application of correlation methods, and rigorous model validation. pepdd.com

Descriptor Generation for Dipeptide Amide Structures

The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. nih.gov For dipeptide amides, these descriptors must capture the physicochemical properties of the constituent amino acids, Arginine and Phenylalanine, as well as the characteristics of the amide linkage. The process requires generating descriptors for the 20 common amino acids to build predictive models. acs.org

Descriptors for peptides can be categorized into several types:

Physicochemical Properties: These include parameters like hydrophobicity/hydrophilicity, volume, charge, polarity, and the number of hydrogen bond donors or acceptors. acs.org

Topological Descriptors: These describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these can include electrostatic potentials and orbital energies. nih.gov

Principal Component Analysis (PCA) Derived Descriptors (z-scores): This approach uses PCA on a large set of physicochemical properties to reduce dimensionality and derive principal components (z-scores) that encapsulate the most significant variance in the data. nih.gov These scores represent key properties of the amino acids along orthogonal axes. nih.gov

Table 1: Examples of Descriptor Classes for Dipeptide Amide QSAR

| Descriptor Class | Description | Examples for Arg-Phe-NH2 |

| Physicochemical | Quantifies intrinsic properties of the amino acid residues. | Hydrophobicity scales, molecular weight, pKa of side chains, steric parameters (e.g., van der Waals volume). |

| Structural | Encodes information about the 3D arrangement and secondary structure. | Backbone dihedral angles (phi, psi), amide-I vibrational frequencies which are sensitive to secondary structure. nih.govnih.gov |

| Topological | Numerical representation of molecular connectivity. | Connectivity indices, shape indices. |

| PCA-Derived (z-scores) | Statistically derived values from multiple physicochemical properties. nih.gov | z1 (hydrophobicity), z2 (steric properties), z3 (polarity). nih.gov |

Statistical Model Development and Validation for Predicted Activities

Once descriptors are generated, a statistical model is developed to correlate them with the observed biological activity. Several machine learning and regression methods are commonly used for this purpose. nih.gov

Common Modeling Methods:

Multiple Linear Regression (MLR): A straightforward method to establish a linear relationship between descriptors and activity. uestc.edu.cn

Partial Least Squares (PLS): A multivariate statistical technique well-suited for QSAR, especially when descriptors are numerous and may be correlated. uestc.edu.cnnih.gov

Support Vector Machine (SVM): A machine learning method capable of modeling complex, non-linear relationships. uestc.edu.cn

Artificial Neural Networks (ANN): Computational models inspired by biological neural networks that can capture highly complex patterns in data. uestc.edu.cn

Model Validation: Validation is a critical step to ensure a QSAR model is robust, reliable, and has predictive power. researchgate.net Validation assesses the model's performance not just on the data used to build it (training set) but also on new, unseen data (test set). nih.gov It is a process to establish the reliability and relevance of the model for a specific purpose. researchgate.net Both internal and external validation procedures are essential. uniroma1.itnih.gov

Internal Validation: This process assesses the stability and robustness of the model using only the training data.

Y-Randomization (Permutation Test): The biological activity values are randomly shuffled multiple times, and models are re-built. This ensures that the original model is not due to a chance correlation. uniroma1.itscielo.br

Bootstrapping: Subsets of the training data are randomly sampled with replacement to build multiple models, testing the model's stability. scielo.br

External Validation: This is the most stringent test of a model's predictive capability. The model is used to predict the activities of an external test set of compounds that were not used during model development. nih.govscielo.br The correlation between predicted and observed activities for the test set is a key measure of the model's real-world utility. researchgate.net

Table 2: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Purpose | Typical Acceptance Criteria |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | Assesses how well the model explains the data variance. | Close to 1.0 |

| q² or Q² (Cross-Validated R²) | Measures the predictive ability of the model during internal cross-validation. scielo.br | Assesses model robustness and internal predictivity. | > 0.5 - 0.6 uniroma1.it |

| R²ext (External Validation R²) | Measures the correlation between predicted and observed values for an external test set. | Assesses the model's ability to predict new data. | > 0.6 uniroma1.it |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Quantifies the absolute error of the model's predictions. | As low as possible |

In Silico Prediction of Peptide Self-Assembly and Aggregation Propensity

Beyond predicting specific biological activities, computational methods are crucial for understanding and predicting the self-assembly and aggregation behavior of peptides like Arg-Phe-NH2. nih.gov Peptide self-assembly can lead to the formation of highly ordered nanostructures such as fibrils, tubes, and vesicles, which have applications in nanotechnology and biomedicine. researchgate.netacs.org However, aggregation is also associated with several diseases. nih.gov In silico tools provide valuable insights into the mechanisms driving these processes and can accelerate the design of peptides with desired assembly properties. nih.govresearchgate.net

Computational techniques for predicting peptide aggregation can be broadly classified into sequence-based and structure-based methods. nih.gov

Sequence-Based Approaches: These methods predict aggregation propensity based on the primary amino acid sequence. They rely on features such as the physicochemical properties of amino acids, sequence patterns, and statistically derived propensity scores. nih.gov Algorithms identify "aggregation-prone regions" (APRs) within a sequence that are likely to initiate aggregation. nih.gov

Molecular Simulation Techniques: Molecular dynamics (MD) simulations are powerful tools for studying the dynamics of peptide self-assembly at an atomic or near-atomic level. researchgate.net

All-Atom MD: Provides a highly detailed view of molecular interactions but is computationally expensive, limiting its use to smaller systems and shorter timescales.

Coarse-Grained (CG) MD: This approach simplifies the representation of molecules by grouping atoms into larger "beads." This reduction in complexity allows for the simulation of larger systems over longer timescales, making it suitable for studying the aggregation of many peptide chains. acs.org The MARTINI force field is a widely used coarse-grain model for biomolecular simulations and has been employed to screen the aggregation ability of all 400 possible dipeptides. acs.org

These computational approaches allow researchers to rapidly screen peptide sequences to determine their likelihood of aggregation, which is a necessary precondition for self-assembly. acs.org By understanding the molecular driving forces, such as hydrophobic interactions and hydrogen bonding, these models can guide the design of novel peptide-based biomaterials. udel.edu

Structure Activity Relationship Sar Studies of Arginine Phenylalanine Amide Hydrochloride

Systematic Amino Acid Substitution and Modification (e.g., Alanine-Scanning, Aib-Scanning)

Systematic modifications, such as amino acid substitutions and backbone alterations, are fundamental to SAR studies. In the context of dipeptides like H-Phe-Phe-NH2, which share structural similarities and functional relevance with the Arg-Phe-NH2 motif, alanine (B10760859) scanning has provided insights into residue importance. Studies on related peptide sequences have indicated that substituting N-terminal amino acids with alanine often results in only minor changes in binding affinity, suggesting that these positions might be less critical for initial receptor interaction compared to other regions of the peptide nih.govacs.org. Conversely, modifications at other positions, such as the C-terminus or specific side chains, can profoundly impact activity.

Beyond simple substitutions, introducing structural constraints has been a significant area of research. Peptide backbone methylation or the preparation of cyclized analogues, for instance, have been shown to significantly improve in vitro pharmacokinetic properties, including metabolic stability and cell permeability nih.govacs.org. For example, rigidification of the dipeptide H-Phe-Phe-NH2 using a 3-phenylpyrrolidine (B1306270) moiety in the C-terminal region not only maintained high affinity but also enhanced intrinsic clearance and intestinal epithelial permeability nih.govacs.org. Such modifications help in understanding how conformational flexibility or rigidity influences biological interactions and drug-like properties.

Elucidation of Key Residues for Biological Interactions

Identifying key residues is central to understanding how a peptide interacts with its biological target. In studies involving the H-Phe-Phe-NH2 dipeptide as a ligand for the Substance P 1-7 (SP(1-7)) binding site, the C-terminal amide group was found to be crucial for binding affinity nih.govacs.org. This highlights the importance of the terminal amide in anchoring the peptide to its target.

The phenylalanine (Phe) residue, particularly its aromatic side chain, has also been implicated in important interactions. In the context of melanocortin peptides, research on tetrapeptides with the sequence Ac-His-Xaa-Arg-Trp-NH2, where Xaa is varied, suggests that the Phe side chain (or substitutions at that position) plays a significant role in receptor selectivity and potency. Computational modeling indicates that the Phe residue may interact with hydrophobic pockets within the receptor, underscoring the importance of its side-chain structure and electronic properties acs.org. The presence of the Arg-Phe-NH2 motif in RFamide-related peptides (RFRPs), which act as inhibitors of the hypothalamic-hypophyseal axis, further points to the functional significance of this sequence in signaling pathways nih.gov.

Role of N-terminal, C-terminal (Amide), and Side-Chain Modifications on Functional Activity

Modifications at different parts of the peptide chain can drastically alter its biological activity.

C-terminal (Amide): The amide group at the C-terminus of Arg-Phe-NH2 is consistently identified as critical for maintaining high binding affinity to specific targets, such as the SP(1-7) binding site nih.govacs.org. This functional group likely participates in essential electrostatic or hydrogen bonding interactions within the binding pocket.

Side-Chain Modifications: Altering the side chains of Arginine (Arg) and Phenylalanine (Phe) can profoundly impact activity. For instance, incorporating rigidifying elements, such as a 3-phenylpyrrolidine moiety at the C-terminal of H-Phe-Phe-NH2, not only maintained high affinity but also improved pharmacokinetic parameters like intrinsic clearance and intestinal permeability nih.govacs.org. In melanocortin peptides, substitutions at the position corresponding to Phe have been used to modulate receptor selectivity and differentiate between agonist and antagonist activities acs.org. Studies on arginine-phenylalanine-based surfactants, while distinct from simple peptides, also demonstrate SAR principles related to side-chain modifications, showing how variations in the amino acid head group architecture affect antimicrobial efficacy researchgate.netmdpi.commdpi.comcsic.esnih.gov.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, specifically the chirality of amino acid residues (L- vs. D-isomers), can significantly influence a peptide's interaction with its biological target. While the prompt specifies "Arg-phe-NH2," implying the naturally occurring L-amino acids, SAR studies often explore the impact of incorporating D-amino acids or other stereochemical variants. For example, in the study of melanocortin tetrapeptides, the use of D-amino acids or modified aromatic residues at specific positions (e.g., D-Phe(pI) or D-Nal(2')) was instrumental in achieving specific receptor selectivity and differentiating agonist from antagonist properties acs.org. This indicates that the spatial orientation of amino acid side chains, dictated by their stereochemistry, is a critical determinant of biological activity.

Correlation of Conformational Preferences with Biological Responses

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. SAR studies often aim to correlate specific conformational preferences with observed biological responses. For instance, the successful rigidification of H-Phe-Phe-NH2 using a 3-phenylpyrrolidine moiety led to enhanced binding affinity and improved pharmacokinetic properties nih.govacs.org. This suggests that a more defined or constrained conformation, achieved through structural modifications, can optimize interactions with the target binding site. Researchers often derive plausible binding poses for high-affinity ligands, which helps in rationalizing SAR data and guiding further design efforts nih.govacs.orgacs.org. Understanding these conformational preferences allows for the rational design of peptidomimetics or modified peptides with superior biological profiles.

In Vitro Investigations of Arginine Phenylalanine Amide Hydrochloride Biological Interactions

Receptor Binding Assays and Ligand-Receptor Interaction Studies

Receptor binding assays are fundamental to understanding how Arg-phe-NH2, hcl interacts with its cognate receptors. These studies provide insights into the affinity, specificity, and dynamics of the ligand-receptor complex, as well as the subsequent functional consequences of this interaction.

Characterization of Binding Affinity and Specificity

The affinity of this compound for its target receptor is quantified by its binding affinity constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied. Specificity is assessed by evaluating the compound's ability to bind to the target receptor relative to other receptors or off-target molecules, often determined through competition binding assays using known ligands or by measuring IC50 values against a panel of receptors.

Table 7.1.1: Binding Affinity and Specificity of this compound for Target Receptors